(4-ethenylphenyl)methyl 1H-imidazole-5-carbodithioate
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Overview
Description
(4-ethenylphenyl)methyl 1H-imidazole-5-carbodithioate is a chemical compound known for its unique structure and potential applications in various fields This compound features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . This method provides a straightforward and efficient route to imidazoles with various substituents.
Industrial Production Methods
Industrial production of (4-ethenylphenyl)methyl 1H-imidazole-5-carbodithioate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalytic methods can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-ethenylphenyl)methyl 1H-imidazole-5-carbodithioate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The ethenylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the ethenylphenyl moiety .
Scientific Research Applications
(4-ethenylphenyl)methyl 1H-imidazole-5-carbodithioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (4-ethenylphenyl)methyl 1H-imidazole-5-carbodithioate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The ethenylphenyl and carbodithioate groups can further influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic five-membered heterocyclic compound with two nitrogen atoms.
Benzimidazole: Similar to imidazole but with a fused benzene ring.
Thiazole: A five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Properties
CAS No. |
855596-27-9 |
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Molecular Formula |
C13H12N2S2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(4-ethenylphenyl)methyl 1H-imidazole-5-carbodithioate |
InChI |
InChI=1S/C13H12N2S2/c1-2-10-3-5-11(6-4-10)8-17-13(16)12-7-14-9-15-12/h2-7,9H,1,8H2,(H,14,15) |
InChI Key |
FHNLIJHOPSYOJM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC(=S)C2=CN=CN2 |
Origin of Product |
United States |
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